ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate
Description
Ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate is a dihydrofuran derivative featuring a 4,5-dihydrofuran ring with:
- A 4-oxo group at position 2.
- An ethyl carboxylate substituent at position 2.
- A 4-(trifluoromethoxy)phenylamino group at position 2.
This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems are critical .
Properties
IUPAC Name |
ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO5/c1-2-21-13(20)11-10(19)7-22-12(11)18-8-3-5-9(6-4-8)23-14(15,16)17/h3-6,18H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNBLMHHTRKOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-chloro-3-oxobutanoate with 4-(trifluoromethoxy)aniline under basic conditions to form the intermediate product. This intermediate is then cyclized to form the furan ring, followed by esterification to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-proliferative and apoptotic effects on cancer cells.
Medicine: Explored for its potential therapeutic applications in treating leukemia and other cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. In biological systems, it has been shown to induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species (ROS) production, leading to mitochondrial membrane potential disruption and activation of caspase-3 . This cascade ultimately results in cell death, making it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate
Structural Differences :
- Substituent at position 2: 4-(benzyloxy)phenylamino vs. 4-(trifluoromethoxy)phenylamino.
- Key features : Benzyloxy (OCH₂C₆H₅) is bulkier and less electron-withdrawing than trifluoromethoxy.
Implications :
- Reactivity : The benzyloxy group may undergo hydrolytic or oxidative cleavage, whereas OCF₃ is more chemically inert.
- Biological Interactions : Reduced electron-withdrawing effects might weaken interactions with electron-deficient biological targets.
Monzosertibum (Ethyl 5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]-4-oxo-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino}-4,5-dihydrofuran-3-carboxylate)
Structural Differences :
- Substituent at position 2: 4-(2,2,2-trifluoroethyl)piperazinylamino vs. 4-(trifluoromethoxy)phenylamino.
- Additional group at position 5 : A pyrrolopyridine-derived methylidene group.
Implications :
- Solubility : The piperazine moiety introduces basicity, improving solubility in acidic environments (e.g., gastrointestinal tract).
- Metabolic Stability : The trifluoroethyl group enhances resistance to oxidative metabolism compared to OCF₃.
(3S,4R)-4-[(S)-(4-fluorophenyl)(hydroxy)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]dihydrofuran-2(3H)-one
Structural Differences :
- Core structure : Dihydrofuran-2-one (lactone) vs. dihydrofuran-3-carboxylate.
- Substituents: Fluorophenyl and trimethoxyphenyl groups instead of OCF₃-phenylamino.
Implications :
- Reactivity : The lactone ring (dihydrofuran-2-one) is prone to hydrolysis under basic conditions, whereas the ethyl carboxylate in the target compound offers greater stability.
- The fluorophenyl group may enhance bioavailability through reduced metabolic degradation.
Comparative Analysis Table
Biological Activity
Ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate (CAS No. 882322-01-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various cell lines, and implications for therapeutic applications.
- Molecular Formula : C14H12F3NO5
- Molar Mass : 331.24 g/mol
- Structure : The compound features a furan ring with an ethyl ester, a keto group, and a trifluoromethoxy-substituted phenyl moiety.
Target Cells
The primary biological activity of this compound has been studied in human promyelocytic leukemia HL-60 cells. It is known to induce apoptosis, a programmed cell death mechanism critical for cancer treatment.
Mode of Action
- Induction of Apoptosis : The compound activates caspase-3, a key enzyme in the apoptosis pathway.
- Regulation of Proteins :
- Upregulates Bax , a pro-apoptotic protein.
- Downregulates Bcl-2 , an anti-apoptotic protein.
- Biochemical Pathways :
- Increases intracellular calcium levels ().
- Enhances the production of reactive oxygen species (ROS).
- Alters mitochondrial membrane potential (MMP), which is crucial for mitochondrial function and cell survival.
Research Findings
Studies have demonstrated that this compound exhibits significant anti-proliferative effects on HL-60 cells. The following table summarizes key findings from various studies:
Case Studies
- Anti-Leukemic Activity : A study reported that at a concentration of 23.5 µM, the compound significantly reduced HL-60 cell proliferation through apoptosis induction. This was associated with increased intracellular and ROS levels, leading to mitochondrial dysfunction and cell death .
- Comparative Analysis with Other Compounds : In comparative studies with other furan derivatives, this compound showed superior efficacy in inducing apoptosis in cancer cells, highlighting its potential as a lead compound for further development .
Applications and Future Directions
The biological activity of this compound positions it as a promising candidate for the development of anti-cancer therapeutics. Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : Further elucidation of the molecular pathways involved in its action.
- Structural Modifications : To enhance efficacy and reduce potential side effects.
Q & A
Q. Table 1. Comparison of Substituent Effects on Reactivity
| Position | Substituent | Reactivity Profile | Example Reaction |
|---|---|---|---|
| 2 | 4-(CF₃O)C₆H₄NH | Nucleophilic (amine alkylation) | SN2 with alkyl halides |
| 4 | Keto (C=O) | Electrophilic (Grignard addition) | MeMgBr → tertiary alcohol |
| 3 | Ethyl ester | Hydrolysis (acid/base) or aminolysis | NaOH → carboxylic acid |
Q. Table 2. Key Spectral Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H, CH₂CH₃), δ 4.2 (q, 2H, OCH₂) | Ethyl ester confirmation |
| ¹³C NMR | δ 169.5 (C=O ester), δ 178.2 (C=O keto) | Carbonyl differentiation |
| IR (KBr) | 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (keto C=O) | Functional group identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
